Gatifloxacin N-Oxide
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Overview
Description
Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The N-Oxide derivative is of interest due to its potential enhanced pharmacological properties and unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin N-Oxide typically involves the oxidation of Gatifloxacin. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Dissolving Gatifloxacin in an appropriate solvent.
- Adding the oxidizing agent gradually while maintaining the reaction temperature.
- Isolating the product through filtration or crystallization.
- Purifying the compound using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Gatifloxacin N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the N-Oxide back to Gatifloxacin.
Substitution: The N-Oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxides of Gatifloxacin.
Reduction: Gatifloxacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Gatifloxacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction mechanisms and the behavior of N-Oxide functional groups.
Biology: Investigated for its potential enhanced antibacterial activity compared to Gatifloxacin.
Medicine: Explored for its potential use in treating bacterial infections with improved efficacy and reduced side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Gatifloxacin N-Oxide is similar to that of Gatifloxacin. It inhibits bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. The N-Oxide group may enhance the binding affinity or stability of the compound, leading to improved antibacterial activity.
Comparison with Similar Compounds
Gatifloxacin: The parent compound with broad-spectrum antibacterial activity.
Moxifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial properties.
Levofloxacin: A third-generation fluoroquinolone with a slightly different spectrum of activity.
Uniqueness: Gatifloxacin N-Oxide is unique due to the presence of the N-Oxide functional group, which may confer enhanced pharmacological properties such as increased stability, improved solubility, or reduced toxicity. Its distinct chemical behavior also makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1798008-43-1 |
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Molecular Formula |
C19H22FN3O5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O5/c1-10-9-23(27,6-5-21-10)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)8-13(17(12)24)19(25)26/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,25,26) |
InChI Key |
INAPBMHQEZGEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C[N+](CCN1)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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